Orilotimod potassium
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Overview
Description
Orilotimod potassium is a small molecule drug developed by Apotex, Inc. It is primarily studied for its potential use in treating plaque psoriasis, a chronic autoimmune condition characterized by red, scaly patches on the skin . The compound is known for its chemical formula C16H18KN3O5 and molecular weight of 371.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Orilotimod potassium involves multiple steps, including the formation of the indole ring and subsequent functionalization. The detailed synthetic route is proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
- Formation of the indole ring through Fischer indole synthesis.
- Functionalization of the indole ring with appropriate substituents.
- Introduction of the potassium salt form through neutralization with potassium hydroxide.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Orilotimod potassium can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Orilotimod potassium has several scientific research applications, including:
Chemistry: Used as a model compound to study indole chemistry and its reactivity.
Biology: Investigated for its effects on cellular pathways and immune responses.
Medicine: Studied for its potential therapeutic effects in treating autoimmune diseases like plaque psoriasis
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The exact mechanism of action of Orilotimod potassium is not fully understood. it is believed to modulate immune responses, potentially by interacting with specific molecular targets involved in inflammation and immune regulation . Further research is needed to elucidate the precise pathways and targets involved.
Comparison with Similar Compounds
Thymodepressin: Another compound studied for its immunomodulatory effects.
Timodepressin: Similar in structure and function to Orilotimod potassium.
Uniqueness: this compound is unique due to its specific chemical structure and potential therapeutic applications in treating plaque psoriasis. Its development by Apotex, Inc. and the ongoing research into its effects and mechanisms further distinguish it from other similar compounds .
Properties
CAS No. |
960155-19-5 |
---|---|
Molecular Formula |
C16H18KN3O5 |
Molecular Weight |
371.43 g/mol |
IUPAC Name |
potassium;(2R)-2-amino-5-[[(1R)-1-carboxylato-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoate;hydron |
InChI |
InChI=1S/C16H19N3O5.K/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);/q;+1/p-1/t11-,13-;/m1./s1 |
InChI Key |
JBUWHGCMOSDECA-LOCPCMAASA-M |
Isomeric SMILES |
[H+].C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)[O-])NC(=O)CC[C@H](C(=O)[O-])N.[K+] |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)CCC(C(=O)[O-])N.[K+] |
Origin of Product |
United States |
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